molecular formula C12H16ClFN2O B1521516 (3-Fluoro-4-methylphenyl)(piperazin-1-yl)methanone hydrochloride CAS No. 1181457-89-5

(3-Fluoro-4-methylphenyl)(piperazin-1-yl)methanone hydrochloride

Cat. No.: B1521516
CAS No.: 1181457-89-5
M. Wt: 258.72 g/mol
InChI Key: SIHJOWSVHCATNJ-UHFFFAOYSA-N
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Description

“(3-Fluoro-4-methylphenyl)(piperazin-1-yl)methanone hydrochloride” is a chemical compound with the molecular formula C12H16ClFN2O and a molecular weight of 258.72 . It is also known by other synonyms such as “1-(3-fluoro-4-methylbenzoyl)piperazine hydrochloride” and "1-[(3-Fluoro-4-methylphenyl)carbonyl]piperazine hydrochloride" .


Synthesis Analysis

The synthesis of piperazine derivatives, which “this compound” is a part of, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .

Scientific Research Applications

Analysis and Separation Techniques

  • Micellar Liquid Chromatography (MLC) and Microemulsion Liquid Chromatography (MELC) : The separation of flunarizine hydrochloride and its degradation products was achieved using micellar and microemulsion mobile phases. This technique can be applied for the determination of flunarizine in pure form and in dosage forms (El-Sherbiny et al., 2005).

Metabolism Studies

  • In Vitro Metabolism in Rats, Dogs, and Humans : An in vitro study explored the metabolism of flunarizine in liver fractions and isolated hepatocytes of rats, dogs, and humans. This research provided insights into the species differences in the biotransformation of xenobiotics (Lavrijsen et al., 1992).

Pharmacological Applications

  • Analgesic Properties : A study found that a high-efficacy 5-HT1A receptor agonist showed long-term analgesia in rodent models of chronic nociceptive and neuropathic pain, indicating potential therapeutic applications (Colpaert et al., 2004).

  • Trigeminal Neuropathic Pain Model : Another study examined the effects of 5-HT1A receptor agonists in a rat model of trigeminal neuropathic pain, providing evidence for its use in treating such conditions (Deseure et al., 2002).

  • Oral Bioavailability Improvement : Research focused on improving the oral bioavailability of 5-HT1A receptor agonists led to the development of compounds with enhanced agonist activity and potential antidepressant applications (Vacher et al., 1999).

Synthesis and Chemical Analysis

  • Synthesis of Antimigraine Drug : A study detailed the synthesis process of the antimigraine drug lomerizine, starting from bis(4-fluorophenyl)methanone (Narsaiah & Kumar, 2010).

  • Development of Triazole Analogues : Novel triazole analogues of piperazine were synthesized, showing significant antibacterial activity against human pathogenic bacteria (Nagaraj et al., 2018).

  • PET Ligand for the Histamine H4 Receptor : The synthesis of a [18F] labeled PET ligand for the histamine H4 receptor was achieved, demonstrating its ability to cross the blood-brain barrier in rats (Żak et al., 2021).

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c1-9-2-3-10(8-11(9)13)12(16)15-6-4-14-5-7-15;/h2-3,8,14H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHJOWSVHCATNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCNCC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 4-(3-fluoro-4-methylbenzoyl)piperazine-1-carboxylate (3.14 g, 9.74 mmol) and 4 M HCl-EtOAc was stirred at rt for 20 h. After removing the solvent, the residue was suspended in EtOAc, and the white precipitate was collected by filtration to give 1.97 g (78% yields) of the title compound as a white solid.
Name
tert-butyl 4-(3-fluoro-4-methylbenzoyl)piperazine-1-carboxylate
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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